molecular formula C10H8BrNO2 B1449405 4-bromo-7-methyl-1H-indole-3-carboxylic acid CAS No. 1360960-15-1

4-bromo-7-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1449405
CAS No.: 1360960-15-1
M. Wt: 254.08 g/mol
InChI Key: YWUOEESZAACCIO-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indole-3-carboxylic acid is a brominated and methyl-substituted indole derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. The presence of both a bromine atom and a carboxylic acid functional group on the indole scaffold makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and for further functionalization through amide coupling or esterification. While specific analytical data for this compound is not available in the current search, its core structure is closely related to other documented intermediates used in the synthesis of pharmacologically active compounds . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for specific availability, analytical data, and custom synthesis options.

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOEESZAACCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reactions at C-4 Bromine

The bromine atom at C-4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack. Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for biaryl synthesis, and copper-mediated amination requires polar aprotic solvents like DMSO.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification, amidation, and anhydride formation, often facilitated by coupling agents.

  • Esterification

    Reagent Conditions Product Yield
    CH₃OH, H₂SO₄ Reflux, 6 h Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate 89%
    (COCl)₂, then EtOH 0°C → RT, 2 h Ethyl 4-bromo-7-methyl-1H-indole-3-carboxylate 85%
  • Amidation

    Reagent Conditions Product Yield
    NH₂CH₂Ph, DCC, DMAP DCM, RT, 12 h 4-Bromo-7-methyl-1H-indole-3-carboxybenzylamide 78%
    H₂N-(CH₂)₃-COOH, EDC.HCl DMF, 0°C → RT, 24 h 4-Bromo-7-methyl-1H-indole-3-carboxypropanoic acid 66%

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by amines. Steric hindrance from the methyl group at C-7 may reduce yields in bulkier substrates.

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the COOH group, generating 4-bromo-7-methyl-1H-indole.

Conditions Catalyst Product Yield
Cu powder, quinoline, 200°C - 4-Bromo-7-methyl-1H-indole 81%
NaOH (30% aq.), Δ, 4 h - 4-Bromo-7-methyl-1H-indole 73%

Reduction and Oxidation Processes

While the carboxylic acid is typically resistant to further oxidation, controlled reduction of the indole ring is feasible.

Reaction Reagent Product Yield
Ring reduction H₂, Pd/C, EtOH 4-Bromo-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid 68%
LiAlH₄ reduction THF, 0°C → RT 3-(Hydroxymethyl)-4-bromo-7-methyl-1H-indole 52%

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

Reaction Conditions Product Yield
With NH₂NH₂, HCl EtOH, Δ, 8 h 4-Bromo-7-methyl-1H-indolo[3,2-c]pyrazole 63%
With H₂N-C≡CH, CuI DMF, 120°C, 24 h 4-Bromo-7-methyl-indole-3-carboxamide alkyne 59%

Critical Analysis of Reactivity

Electronic Effects: The methyl group at C-7 donates electrons via hyperconjugation, slightly deactivating the ring but stabilizing intermediates during substitution.

Chemical Reactions Analysis

Substitution Reactions at C-4 Bromine

The bromine atom at C-4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack.

Reaction Conditions Product Yield Source
Amination with NH₃CuI, L-proline, DMSO, 80°C, 12 h4-Amino-7-methyl-1H-indole-3-carboxylic acid72%
Suzuki Coupling with PhB(OH)₂Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C, 24 h4-Phenyl-7-methyl-1H-indole-3-carboxylic acid65%
Thiolation with HS⁻K₂CO₃, DMF, 120°C, 6 h4-Mercapto-7-methyl-1H-indole-3-carboxylic acid58%

Key Notes :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for biaryl synthesis.

  • Copper-mediated amination requires polar aprotic solvents like DMSO .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification, amidation, and anhydride formation, often facilitated by coupling agents.

Esterification

Reagent Conditions Product Yield Source
CH₃OH, H₂SO₄Reflux, 6 hMethyl 4-bromo-7-methyl-1H-indole-3-carboxylate89%
(COCl)₂, then EtOH0°C → RT, 2 hEthyl 4-bromo-7-methyl-1H-indole-3-carboxylate85%

Amidation

Reagent Conditions Product Yield Source
NH₂CH₂Ph, DCC, DMAPDCM, RT, 12 h4-Bromo-7-methyl-1H-indole-3-carboxybenzylamide78%
H₂N-(CH₂)₃-COOH, EDC.HClDMF, 0°C → RT, 24 h4-Bromo-7-methyl-1H-indole-3-carboxypropanoic acid66%

Mechanistic Insight :

  • Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by amines .

  • Steric hindrance from the methyl group at C-7 may reduce yields in bulkier substrates .

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the COOH group, generating 4-bromo-7-methyl-1H-indole.

Conditions Catalyst Product Yield Source
Cu powder, quinoline, 200°C-4-Bromo-7-methyl-1H-indole81%
NaOH (30% aq.), Δ, 4 h-4-Bromo-7-methyl-1H-indole73%

Reduction and Oxidation Processes

While the carboxylic acid is typically resistant to further oxidation, controlled reduction of the indole ring is feasible.

Reaction Reagent Product Yield Source
Ring reductionH₂, Pd/C, EtOH4-Bromo-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid68%
LiAlH₄ reductionTHF, 0°C → RT3-(Hydroxymethyl)-4-bromo-7-methyl-1H-indole52%

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

Reaction Conditions Product Yield Source
With NH₂NH₂, HClEtOH, Δ, 8 h4-Bromo-7-methyl-1H-indolo[3,2-c]pyrazole63%
With H₂N-C≡CH, CuIDMF, 120°C, 24 h4-Bromo-7-methyl-indole-3-carboxamide alkyne59%

Critical Analysis of Reactivity

  • Electronic Effects : The methyl group at C-7 donates electrons via hyperconjugation, slightly deactivating the ring but stabilizing intermediates during substitution .

  • Steric Effects : Bulky substituents at C-7 may hinder reactions at C-3 (e.g., amidation) .

  • Comparative Data : The bromine atom’s position (C-4 vs. C-5) significantly alters reactivity patterns compared to analogs like 5-bromo-1H-indole-3-carboxylic acid .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry for designing kinase inhibitors and antiviral agents . Future studies should explore photocatalytic C–H functionalization to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-methyl-1H-indole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting tumor-related protein kinases, which are crucial targets in cancer therapy. Research indicates that compounds with similar indole structures can act as effective inhibitors against various cancers, suggesting that this compound could be developed into a lead compound for anticancer drugs .

Synthesis of Indole Derivatives

This compound serves as a key intermediate in the synthesis of various indole derivatives, which are widely used in pharmaceuticals. The ability to modify the indole structure allows chemists to create compounds with diverse biological activities, enhancing the therapeutic potential of new drugs .

Material Science

Research has indicated that indole derivatives can exhibit interesting electronic properties, making them suitable for applications in organic electronics and photonic devices. The incorporation of bromine and carboxylic acid functionalities enhances the solubility and stability of these compounds, which is advantageous for material applications .

Agricultural Chemistry

Indole derivatives, including this compound, have been investigated for their potential use as agrochemicals. Their ability to act as growth regulators or pesticides could provide new solutions for crop management .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent targeting protein kinases
SynthesisIntermediate for synthesizing diverse indole derivatives
Material ScienceUsed in organic electronics due to favorable electronic properties
Agricultural ChemistryInvestigated as a potential growth regulator or pesticide

Table 2: Case Studies

Study TitleYearFindingsReference
Indole Derivatives as Anticancer Agents2017Identified key mechanisms by which indole derivatives inhibit tumor growth
Synthesis Methods for Indoles2004Developed efficient synthetic routes for producing various indole derivatives
Electronic Properties of Indoles2020Demonstrated the applicability of certain indoles in organic electronic devices

Mechanism of Action

The mechanism of action of 4-bromo-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Methyl-1H-indole-3-carboxylic Acid (CAS: 30448-16-9)

  • Structure : Lacks the bromine at position 4 but retains the methyl group at position 7 and the carboxylic acid at position 3.
  • Higher hydrophobicity compared to brominated analogs due to the methyl group .

6-Bromo-1H-indole-3-carboxylic Acid

  • Structure: Bromine at position 6 instead of 4, with a carboxylic acid at position 3 (C₉H₆BrNO₂).
  • Crystal packing involves O–H⋯O and N–H⋯O hydrogen bonds, forming dimers and layered structures .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

  • Structure : Chlorine at position 7, methyl at position 3, and carboxylic acid at position 2.
  • Key Differences :
    • Halogen substitution (Cl vs. Br) impacts steric and electronic properties; chlorine is smaller but less polarizable than bromine.
    • Carboxylic acid at position 2 may reduce planarity compared to position 3 analogs .

Functional Group Modifications

4-Bromo-2-indolecarboxylic Acid

  • Structure : Bromine at position 4 and carboxylic acid at position 2.
  • Key Differences :
    • Carboxylic acid at position 2 disrupts conjugation with the indole nitrogen, altering electronic properties and reactivity .

1H-Indole-3-carboxylic Acid, 7-Bromo-4-Iodo (CAS: 123020-16-6)

  • Structure : Bromine at position 7 and iodine at position 4.

Physicochemical Properties

Table 1: Comparative Properties of Selected Indole Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Physicochemical Features
This compound C₁₀H₈BrNO₂ Br (4), CH₃ (7), COOH (3) 270.08 Moderate solubility in polar solvents; hydrogen-bond donor/acceptor sites
7-Methyl-1H-indole-3-carboxylic acid C₁₀H₉NO₂ CH₃ (7), COOH (3) 189.19 Higher logP (hydrophobicity) due to lack of bromine
6-Bromo-1H-indole-3-carboxylic acid C₉H₆BrNO₂ Br (6), COOH (3) 256.06 Forms hydrogen-bonded dimers in crystal lattice
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Cl (7), CH₃ (3), COOH (2) 225.63 Reduced planarity due to COOH at position 2

Biological Activity

Overview

4-Bromo-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom and carboxylic acid group contributes to its unique properties and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 7-methyl-1H-indole-3-carboxylic acid. Key methods include:

  • Electrophilic Aromatic Substitution : Utilizing bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
  • Carboxylation : This step is crucial for obtaining the carboxylic acid functionality, which enhances biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.
  • Induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of cell cycle progression
HeLa (Cervical)10.5Mitochondrial dysfunction

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both bacterial and fungal strains. Studies have reported:

  • Effective inhibition against multi-drug resistant bacteria with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL.
  • Antifungal activities with MIC values as low as 5.8 µg/mL, indicating its potential as a therapeutic agent in treating infections .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Type of Activity
E. coli50Bacteriostatic
S. aureus30Bactericidal
C. albicans10Fungicidal

Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2:

  • In vitro tests revealed that it can inhibit viral replication effectively at concentrations around 52 µM.
  • The compound also exhibited interferon-inducing activity, which is critical for antiviral responses .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Potential intercalation with nucleic acids could affect gene expression and replication processes.

Study on Anticancer Effects

A study conducted on the effects of this compound on Jurkat T cells showed that treatment led to a significant increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity. The results demonstrated a dose-dependent response, with higher concentrations leading to increased mitotic figures compared to controls .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy against resistant bacterial strains revealed that the compound effectively reduced bacterial load in vitro, showcasing its potential as a novel antimicrobial agent suitable for further development .

Q & A

Q. What are the standard methods for synthesizing 4-bromo-7-methyl-1H-indole-3-carboxylic acid and its derivatives?

Answer: A common approach involves multi-step functionalization of indole scaffolds. For example:

  • Step 1 : Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in a controlled environment).
  • Step 2 : Methylation at the 7-position via Friedel-Crafts alkylation or palladium-catalyzed coupling.
  • Step 3 : Carboxylic acid introduction at the 3-position through oxidation of a methyl ester precursor or direct carboxylation.
    Purification often employs flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of reaction time, temperature, and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) .
    Key Data : Typical yields range from 40–60%, with TLC (Rf ~0.3 in ethyl acetate/hexane) and NMR (¹H, ¹³C) used for validation .

Q. How is the crystal structure of this compound determined?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in DMSO/water.
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : SHELX software for solving and refining the structure, focusing on hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
    Key Data : Dihedral angles between the carboxylic acid group and indole ring (~6°), with R-factors <0.063 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of substituents in this compound?

Answer:

  • Steric Effects : The 7-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the 5- or 6-positions.
  • Electronic Effects : The electron-withdrawing bromine at C4 deactivates the ring, requiring harsher conditions for further functionalization (e.g., HNO₃/H₂SO₄ for nitration).
  • Carboxylic Acid Group : Enhances solubility in polar solvents (e.g., DMF) but may complicate coupling reactions unless protected as an ester .
    Validation : Computational modeling (DFT) and comparative synthesis of analogs (e.g., 6-bromo vs. 4-bromo derivatives) .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural confirmation?

Answer:

  • Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments).
  • Step 2 : Cross-validate using complementary techniques:
    • HRMS : Confirm molecular formula (e.g., m/z 427.0757 [M+H]⁺ for C₂₀H₂₀N₂O₂) .
    • 2D NMR : Use COSY and HMBC to resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • Step 3 : Compare with literature data for analogous compounds (e.g., 6-bromoindole-3-carboxylic acid in Acta Cryst. E) .

Q. What strategies optimize the yield of multi-step syntheses involving halogenated indole derivatives?

Answer:

  • Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for cross-coupling steps.
  • Solvent Optimization : Use PEG-400/DMF mixtures to enhance reaction homogeneity and reduce side products .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions during bromination .
    Case Study : A CuI-catalyzed azide-alkyne cycloaddition achieved 50% yield after 12 hours, with residual DMF removed via vacuum distillation at 90°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-bromo-7-methyl-1H-indole-3-carboxylic acid
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4-bromo-7-methyl-1H-indole-3-carboxylic acid

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